4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanuric chloride to form an intermediate, which is then reacted with morpholine and N,N-dimethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: Lacks the N,N-dimethyl group.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine: Lacks the morpholine ring.
Uniqueness
The presence of both the morpholine ring and the N,N-dimethyl group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features contribute to its versatility and potential in various applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-10-9-11(2)21(18-10)14-16-12(19(3)4)15-13(17-14)20-5-7-22-8-6-20/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERMLHVWIRJCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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